(4-Chlorophenyl)(4-iodophenyl)methanamine hydrochloride

Regiochemistry Structure-Activity Relationship Halogen Bonding Geometry

(4-Chlorophenyl)(4-iodophenyl)methanamine hydrochloride (CAS 2230798-82-8) is a di-halogenated diarylmethanamine derivative with molecular formula C13H12Cl2IN and molecular weight 380.05 g/mol. It belongs to the diarylmethanamine structural class, a privileged scaffold frequently encountered in bioactive molecules, pharmaceutical candidates, and ligands.

Molecular Formula C13H12Cl2IN
Molecular Weight 380.05
CAS No. 2230798-82-8
Cat. No. B2423778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)(4-iodophenyl)methanamine hydrochloride
CAS2230798-82-8
Molecular FormulaC13H12Cl2IN
Molecular Weight380.05
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CC=C(C=C2)I)N)Cl.Cl
InChIInChI=1S/C13H11ClIN.ClH/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10;/h1-8,13H,16H2;1H
InChIKeyQSNLJLMADVTGSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (4-Chlorophenyl)(4-iodophenyl)methanamine Hydrochloride (CAS 2230798-82-8) – Chemical Identity and Scaffold Context


(4-Chlorophenyl)(4-iodophenyl)methanamine hydrochloride (CAS 2230798-82-8) is a di-halogenated diarylmethanamine derivative with molecular formula C13H12Cl2IN and molecular weight 380.05 g/mol . It belongs to the diarylmethanamine structural class, a privileged scaffold frequently encountered in bioactive molecules, pharmaceutical candidates, and ligands [1]. The compound features a central methanamine bridge connecting para-chlorophenyl and para-iodophenyl rings, providing a rigid framework with two chemically orthogonal halogen substituents. The hydrochloride salt form enhances crystallinity and facilitates handling compared to the free base (CAS 1039888-08-8). This compound is supplied as a research chemical by Enamine Ltd. (distributed via Fujifilm Wako) and Biosynth/CymitQuimica, with specified purity of ≥95% .

Why (4-Chlorophenyl)(4-iodophenyl)methanamine Hydrochloride Cannot Be Replaced by Generic Analogs: Halogen Identity and Regiochemistry Matter


Diarylmethanamines with different halogen substitution patterns are not interchangeable in research applications because halogen identity (Cl vs. Br vs. I) and regiochemistry (para vs. meta) profoundly affect physicochemical properties, reactivity, and biological target interactions [1]. Iodine is a significantly stronger halogen bond donor than bromine or chlorine, as established by crystallographic analysis of protein kinase–ligand complexes where iodine was identified as the strongest X-bond donor [1]. The para-iodo substitution directs halogen bonding geometry differently than meta-iodo substitution, and the C–I bond (weaker than C–Br or C–Cl) provides distinct reactivity in cross-coupling and radiochemical labeling applications . Simply replacing the 4-iodophenyl group with a 4-bromophenyl, 3-iodophenyl, or unsubstituted phenyl ring alters the compound's LogP, halogen bonding capacity, and synthetic utility—making generic substitution scientifically invalid without revalidation.

Quantitative Differentiation Evidence for (4-Chlorophenyl)(4-iodophenyl)methanamine Hydrochloride (CAS 2230798-82-8) vs. Closest Analogs


Regioisomeric Differentiation: Para-Iodo vs. Meta-Iodo Substitution – Divergent Physicochemical Profiles

The target compound (4-iodo regioisomer, CAS 2230798-82-8) differs from its 3-iodo regioisomer (CAS 1038736-25-2) in both chromatographic lipophilicity and commercially specified purity. The 4-iodo target has a lower LogP (expected from para-substitution symmetry) compared to the 3-iodo regioisomer which has a calculated LogP of 4.42 . The 3-iodo regioisomer is commercially available at 98% purity , while the 4-iodo target is specified at ≥95% purity . The para-iodo position places the halogen bond donor at the terminus of the molecule, resulting in a different directional vector for halogen bonding compared to the meta-iodo configuration, which positions iodine at an angle relative to the molecular axis [1].

Regiochemistry Structure-Activity Relationship Halogen Bonding Geometry

Hydrochloride Salt vs. Free Base: Enhanced Crystallinity and Handling for Reproducible Experimental Workflows

The hydrochloride salt (CAS 2230798-82-8, MW 380.1 g/mol) provides superior crystallinity and ambient storage stability compared to the free base (CAS 1039888-08-8, MW 343.59 g/mol), which is noted as discontinued by at least one major supplier . The hydrochloride salt is supplied as a crystalline solid with storage at room temperature , whereas diarylmethanamine free bases are typically oils or low-melting solids requiring cold storage . The salt form eliminates variability from free base hygroscopicity or amine oxidation during storage, which is critical for quantitative reproducibility in dose-response and binding assays.

Salt Selection Solid-State Properties Experimental Reproducibility

Enhanced Halogen Bond Donor Capacity of the 4-Iodophenyl Group vs. 4-Bromophenyl and 4-Chlorophenyl Analogs

The 4-iodophenyl substituent in the target compound provides quantifiably stronger halogen bonding than the corresponding 4-bromophenyl or 4-chlorophenyl analogs. Crystallographic analysis of 664 protein kinase–ligand complexes identified iodine as the strongest halogen bond donor, with bromine intermediate, and chlorine showing virtually no directional halogen bonding preferences [1]. Computational studies on halogen bond tunability demonstrated that aryl iodide–carbonyl oxygen interactions can be up to 100% stronger than aryl chloride interactions, with interaction energies modulated by substituent electronic effects [2]. The weaker C–I bond (bond dissociation energy ~57 kcal/mol vs. C–Br ~70 kcal/mol vs. C–Cl ~84 kcal/mol) also makes the 4-iodophenyl group the preferred site for chemoselective cross-coupling reactions [3].

Halogen Bonding Molecular Recognition Medicinal Chemistry

Demonstrated Utility as a Precursor for Iodine-125 Radiolabeling: CIPCA Radiotracer Synthesis

The (4-chlorophenyl)(4-iodophenyl)methyl scaffold has been successfully employed as the core structural unit in the synthesis of [125I]CIPCA, a radiotracer for studying GABA uptake sites . CIPCA was synthesized from 4-iodobenzoyl chloride in five steps with 16% overall yield, and solid-state isotopic exchange with Na125I provided [125I]CIPCA in 34% isolated radiochemical yield at a specific activity of 118 Ci/mmol . In preliminary biodistribution studies in CD-1 mice, [125I]CIPCA demonstrated moderate brain extraction and good in vivo radiostability . This demonstrates the synthetic tractability of the 4-iodophenyl group for radioiodination—a capability that the 4-chlorophenyl or 4-bromophenyl analogs cannot match without a separate iodination step.

Radiochemistry SPECT Imaging GABA Transporter Isotopic Exchange

Commercial Availability and Pricing: Niche Supply Chain Drives Procurement Strategy

The target compound (CAS 2230798-82-8) has a limited supplier base compared to its analogs. The hydrochloride salt is available from Enamine Ltd. (distributed by Fujifilm Wako) at pricing of 357,800 JPY (~2,200 EUR) per gram , and from CymitQuimica/Biosynth at 539 EUR per 50 mg (10,780 EUR/g extrapolated) . In contrast, the 3-iodo regioisomer free base (CAS 1038736-25-2) is available from Fluorochem at competitive pricing (exact price not publicly listed but typically less than 100 EUR/g for similar diarylmethanamines) . The price premium for the 4-iodo hydrochloride salt reflects its lower production volume and specialized utility. The free base (CAS 1039888-08-8) has been discontinued by at least one supplier , further constraining sourcing options.

Chemical Procurement Supply Chain Research Chemical Sourcing

Orthogonal Synthetic Reactivity from Dual Halogenation: Chemoselective Functionalization Enabled by C–I vs. C–Cl Bond Lability

The target compound possesses two halogen substituents with markedly different bond dissociation energies: the C–I bond (~57 kcal/mol) is significantly weaker than the C–Cl bond (~84 kcal/mol), enabling sequential, chemoselective cross-coupling reactions without protecting group manipulation [1]. The C–I bond can be selectively activated under mild Pd(0) or Ni(0) catalysis (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig coupling) while leaving the C–Cl bond intact for subsequent functionalization. In contrast, the 4-chlorophenyl/4-bromophenyl analog would have two halogens with more similar bond strengths (C–Br ~70 kcal/mol vs. C–Cl ~84 kcal/mol), leading to potential cross-reactivity and lower chemoselectivity [1]. This orthogonal reactivity profile is not achievable with di-chloro, di-bromo, or mono-halogenated diarylmethanamine analogs.

Chemoselective Cross-Coupling Sequential Functionalization Building Block Utility

Optimal Research and Industrial Application Scenarios for (4-Chlorophenyl)(4-iodophenyl)methanamine Hydrochloride (CAS 2230798-82-8)


Radiotracer Development: Direct 125I/123I Labeling for SPECT Imaging Probe Synthesis

This compound is the scaffold of choice for developing radioiodinated imaging probes targeting CNS transporters. The pre-installed para-iodine atom enables direct solid-state isotopic exchange with Na125I or Na123I, as demonstrated by the successful synthesis of [125I]CIPCA (34% radiochemical yield, 118 Ci/mmol specific activity) for GABA uptake site imaging [1]. Researchers developing SPECT tracers should select this compound over the 4-bromophenyl analog, which would require an additional iododestannylation step using organotin precursors—adding synthetic complexity and reducing overall radiochemical yield.

Halogen Bonding Probe in Structural Biology: X-ray Crystallography and Molecular Recognition Studies

The 4-iodophenyl group provides the strongest halogen bond donor capacity among common aryl halides, as established by systematic analysis of 664 protein kinase–ligand complexes [1]. The rigid diarylmethanamine scaffold positions the iodine atom for directional halogen bonding with backbone carbonyls or π-systems. The crystalline hydrochloride salt form facilitates co-crystallization experiments. Researchers investigating halogen bonding in protein–ligand recognition should use this compound rather than the 4-chlorophenyl or 4-bromophenyl analogs, which show progressively weaker or absent directional halogen bonding [1].

Diversity-Oriented Synthesis: Sequential Chemoselective Cross-Coupling Building Block

The ~27 kcal/mol difference between C–I and C–Cl bond dissociation energies makes this compound an ideal building block for sequential, chemoselective cross-coupling [1]. The C–I bond can be selectively functionalized under mild Pd(0) catalysis (Suzuki, Sonogashira, or Buchwald-Hartwig conditions) while preserving the C–Cl bond for a subsequent orthogonal coupling. This orthogonal reactivity cannot be matched by the 4-chlorophenyl/4-bromophenyl analog (BDE gap only ~14 kcal/mol) or mono-halogenated diarylmethanamines, which offer only a single functionalization site. Medicinal chemistry teams constructing focused libraries with two-point diversification should prioritize this compound .

Regiochemistry-Dependent SAR Studies: Para- vs. Meta-Iodo Substitution Effects

Comparative structure-activity relationship (SAR) studies requiring both 4-iodo and 3-iodo regioisomers benefit from the distinct halogen bonding geometry of the para-substituted target compound. The 4-iodo group presents the halogen bond donor at the molecular terminus (linear geometry), while the 3-iodo regioisomer orients the iodine at a 120° angle relative to the molecular axis [1]. The 4-iodo compound (≥95% purity) and 3-iodo regioisomer (98% purity) have different LogP values , making paired use of both regioisomers informative for dissecting contributions of halogen bonding directionality vs. lipophilicity to biological activity.

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